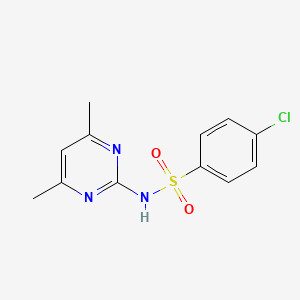![molecular formula C17H16N4O5S2 B11172004 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B11172004.png)
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the sulfonation of 4-methoxybenzenesulfonamide followed by a coupling reaction with pyrimidine derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to optimize the production process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamides such as:
Uniqueness
What sets 4-(4-METHOXYBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its dual sulfonamide structure, coupled with the pyrimidine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N4O5S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N4O5S2/c1-26-14-5-9-16(10-6-14)27(22,23)20-13-3-7-15(8-4-13)28(24,25)21-17-18-11-2-12-19-17/h2-12,20H,1H3,(H,18,19,21) |
InChI Key |
LVBDFSUCRNZALE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171928.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11171949.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11171957.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11171960.png)

![4-fluoro-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171969.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11171989.png)
![4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11171992.png)
![N-(2,5-dichlorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171995.png)

